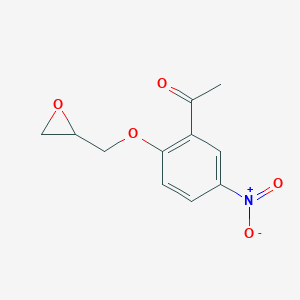
1-Iodoundecane
Descripción general
Descripción
1-Iodoundecane (CAS# 4282-44-4) is a compound useful in organic synthesis . It is one of the volatile constituents of urine of a normal male mice .
Synthesis Analysis
1-Iodoundecane can be synthesized through a multi-step reaction with 3 steps . The steps involve the use of TsOH and BEt 3, O 2, ethyl iodoacetate / cyclohexane; hexane / Ambient temperature .Molecular Structure Analysis
The molecular formula of 1-Iodoundecane is C11H23I . Its average mass is 282.205 Da and its monoisotopic mass is 282.084442 Da .Chemical Reactions Analysis
The reaction of 1-iodoundecane with fluoride sources has been investigated .Physical And Chemical Properties Analysis
1-Iodoundecane has a density of 1.2±0.1 g/cm 3 . Its boiling point is 282.0±3.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.0±3.0 kJ/mol . The flash point is 106.6±10.7 °C . The index of refraction is 1.488 . The molar refractivity is 66.0±0.3 cm 3 .Aplicaciones Científicas De Investigación
Chemical Synthesis
“1-Iodoundecane” is often used in chemical synthesis. Its iodine atom can be replaced by other functional groups, making it a versatile reagent in the synthesis of various organic compounds .
Phase Change Studies
The phase change data of “1-Iodoundecane” is studied extensively. This includes its vaporization enthalpy and boiling point under reduced pressure . Such data is crucial in thermodynamics and physical chemistry .
Gas Chromatography
“1-Iodoundecane” can be used as a reference or calibration compound in gas chromatography, a common technique for separating and analyzing compounds that can be vaporized without decomposition .
Material Science
In material science, “1-Iodoundecane” can be used in the preparation of certain materials. Its long carbon chain and iodine end group can interact with other substances to form complex structures .
Biological Studies
Interestingly, “1-Iodoundecane” has been detected as a volatile constituent in the urine of normal male mice . This suggests potential applications in biological studies and medical research .
Fluoride Source Reactions
The reaction of “1-Iodoundecane” with fluoride sources has been investigated . This could have implications in the field of inorganic chemistry, particularly in the study of halogen exchange reactions .
Mecanismo De Acción
Target of Action
1-Iodoundecane is a chemical compound with the formula C11H23I . It is commonly used as a reagent and starting material in organic synthesis . The primary targets of 1-Iodoundecane are the molecules or structures in the cell that it interacts with.
Mode of Action
The mode of action of 1-Iodoundecane involves its interaction with its targets within the cell. It can serve as an iodine source for deionization reactions . It is also used in the preparation of other organic compounds, such as iodo-ketones and iodo-alcohols
Result of Action
The molecular and cellular effects of 1-Iodoundecane’s action would depend on the specific reactions it is involved in and the targets it interacts with. As it is used in the preparation of other organic compounds, the results of its action can be diverse . .
Propiedades
IUPAC Name |
1-iodoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23I/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUQOQPBCHJHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063394 | |
| Record name | Undecane, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodoundecane | |
CAS RN |
4282-44-4 | |
| Record name | Undecyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecane, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecane, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 1-iodoundecane in bovine reproduction?
A1: Research suggests that 1-iodoundecane acts as a chemical signal released in the urine of cows during estrus [, ]. This compound elicits a behavioral response in bulls, specifically an increase in flehmen behavior, indicating its potential role in estrus detection [].
Q2: How was 1-iodoundecane identified as a potential estrus indicator?
A2: Scientists analyzed urine samples from cows at different reproductive stages using Gas Chromatography-Mass Spectrometry (GC-MS) [, ]. They observed the presence of 1-iodoundecane specifically in estrus urine samples, suggesting its potential as an estrus-specific compound.
Q3: Has the presence of 1-iodoundecane been confirmed in other studies?
A3: While initial studies showed promising results, a subsequent study using both solid-phase microextraction and solvent extraction techniques was unable to detect 1-iodoundecane in estrus fecal samples []. This discrepancy highlights the need for further research to confirm the presence and role of 1-iodoundecane as an estrus biomarker.
Q4: What is the potential application of 1-iodoundecane in cattle farming?
A4: If further research confirms its efficacy, 1-iodoundecane could be used as a marker for estrus detection in cows []. This could be particularly beneficial for farmers as it offers a potentially non-invasive method to identify the optimal time for artificial insemination, thereby improving breeding efficiency.
Q5: What are the limitations of current research on 1-iodoundecane as an estrus biomarker?
A5: Current research on 1-iodoundecane is limited by the small number of studies and conflicting findings regarding its presence in estrus-related secretions [, ]. Further research is needed to determine its reliability as an estrus indicator and to develop practical applications for its use in cattle farming.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





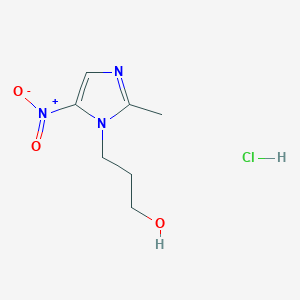

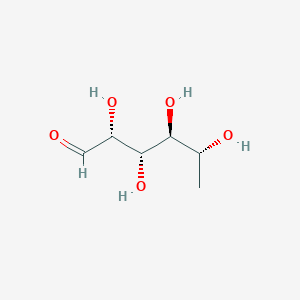
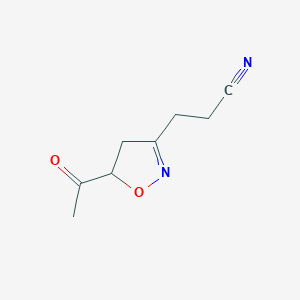
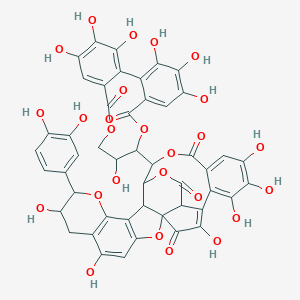





![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)
